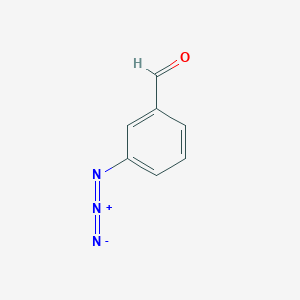

3-Azidobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-azidobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-10-9-7-3-1-2-6(4-7)5-11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJDGRYGBYCWMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Azidobenzaldehyde and Its Derivatives

Established Synthetic Routes to 3-Azidobenzaldehyde.benchchem.combeilstein-journals.org

The preparation of 3-azidobenzaldehyde relies on established synthetic strategies that have been refined over time to improve efficiency and product quality. The choice of method often depends on the starting materials' availability, desired scale, and safety considerations associated with handling azide (B81097) compounds.

Nucleophilic Aromatic Substitution Strategies (SNAr).benchchem.combenchchem.com

Nucleophilic aromatic substitution (SNAr) is a prominent method for synthesizing aryl azides, including 3-azidobenzaldehyde. byjus.comwikipedia.org This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile, in this case, the azide ion. byjus.comwikipedia.org The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. numberanalytics.comyoutube.com

A common SNAr approach to 3-azidobenzaldehyde involves the reaction of a 3-halogenated benzaldehyde (B42025), such as 3-bromobenzaldehyde (B42254) or 3-fluorobenzaldehyde, with an azide source like sodium azide. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). numberanalytics.com These solvents are effective at solvating the cation (e.g., Na⁺) while leaving the azide anion relatively "naked" and highly nucleophilic. gaylordchemical.com The general reaction is depicted below:

Starting Material: 3-Halogenated Benzaldehyde (e.g., 3-Bromobenzaldehyde)

Reagent: Sodium Azide (NaN₃)

Solvent: Polar Aprotic Solvent (e.g., DMF)

Product: 3-Azidobenzaldehyde

For instance, the synthesis of 4-azido-2,3,5,6-tetrafluorobenzaldehyde, a related compound, is achieved through an SNAr reaction with sodium azide. Similarly, the synthesis of 3-azido-2-nitrobenzo[b]thiophene has been accomplished by the nucleophilic substitution of 3-bromo-2-nitrobenzo[b]thiophene with the azide ion. researchgate.net

The choice of solvent and reaction temperature significantly impacts the yield and purity of 3-azidobenzaldehyde in SNAr reactions. numberanalytics.com

Solvent Effects: Polar aprotic solvents like DMSO and DMF are known to accelerate SNAr reactions. numberanalytics.comgaylordchemical.com DMSO, in particular, can lead to substantial rate enhancements, sometimes by a factor of 10⁶, by poorly solvating anions, thereby increasing their reactivity. gaylordchemical.com This allows reactions to proceed at lower temperatures, which can minimize the formation of byproducts and improve selectivity. gaylordchemical.com

Temperature Effects: While elevated temperatures generally increase reaction rates, they can also promote side reactions or lead to the decomposition of the desired product. numberanalytics.com Careful control of the temperature is crucial for optimizing the yield and purity. For some SNAr reactions, lower temperatures in a highly activating solvent like DMSO can provide a better outcome than higher temperatures in less effective solvents. gaylordchemical.com

| Parameter | Effect on SNAr Reaction | Example/Rationale | Citation |

|---|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates. | These solvents stabilize the Meisenheimer complex intermediate. DMSO is particularly effective due to poor anion solvation, increasing nucleophilicity. | numberanalytics.comgaylordchemical.com |

| Temperature | Higher temperatures increase reaction rates but may lead to side reactions and decomposition. | Optimization is key; lower temperatures in highly activating solvents can improve selectivity. | numberanalytics.comgaylordchemical.com |

Diazotization-Azidation Protocols.nih.gov

An alternative route to 3-azidobenzaldehyde involves a diazotization-azidation sequence starting from 3-aminobenzaldehyde (B158843). askfilo.com This two-step process first converts the amino group into a diazonium salt, which is then displaced by an azide ion.

The synthesis of 3-aminobenzaldehyde itself can be achieved by the nitration of benzaldehyde to form 3-nitrobenzaldehyde, followed by the reduction of the nitro group. askfilo.com The subsequent diazotization of 3-aminobenzaldehyde is typically performed using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. The resulting diazonium salt is then treated with sodium azide to yield 3-azidobenzaldehyde. rsc.org This method is also employed in the synthesis of other aryl azides. nih.govsemanticscholar.org

Optimized Synthetic Approaches for Enhanced Yield and Reproducibility.benchchem.combeilstein-journals.org

Efforts to optimize the synthesis of 3-azidobenzaldehyde and related compounds focus on improving yields, ensuring reproducibility, and simplifying purification. One reported synthesis of 3-azidobenzaldehyde indicated a yield of 30% with 88% purity, suggesting that challenges with byproducts or incomplete reactions exist.

Optimization strategies may include:

Catalyst Selection: In some related syntheses, catalysts are employed to improve efficiency. For instance, copper(I) salts can catalyze SNAr reactions. numberanalytics.com

Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) or in-situ ¹H NMR can be used to monitor the progress of the reaction and the formation of intermediates.

Purification Methods: Advanced purification techniques, such as column chromatography, are often necessary to obtain high-purity 3-azidobenzaldehyde.

In the synthesis of related azides, microwave-assisted catalyst-free conditions have been shown to be effective for intramolecular azide-alkyne cycloadditions, suggesting potential for optimizing the synthesis of precursors or derivatives of 3-azidobenzaldehyde. researchgate.net

Industrial Production Methods and Considerations.benchchem.com

For the industrial-scale production of 3-azidobenzaldehyde, safety and efficiency are paramount. Continuous-flow processes are often favored over batch processes for the synthesis of azides due to the enhanced safety they offer by minimizing the accumulation of potentially explosive intermediates.

In some industrial contexts for similar compounds, azidotrimethylsilane (B126382) has been used as an azide source in the presence of a copper(II) triflate catalyst, reportedly providing high yields. The choice of reagents and reaction conditions on an industrial scale must also consider cost, availability, and environmental impact.

Synthesis of Ortho- and Para-Azidobenzaldehyde Isomers for Comparative Studies

The synthesis of azidobenzaldehyde isomers, specifically the ortho and para variants, is crucial for comparative studies against 3-azidobenzaldehyde. These isomers serve as essential starting materials in various synthetic applications, including the formation of heterocyclic compounds like quinolines. mdpi.com

Synthesis of ortho-Azidobenzaldehyde (2-Azidobenzaldehyde)

Several methods have been established for the synthesis of 2-azidobenzaldehyde (B97285). A common approach involves the nucleophilic aromatic substitution of a nitro group. In this method, 2-nitrobenzaldehyde (B1664092) is treated with sodium azide in a solvent like hexamethylphosphoramide (B148902) (HMPA) at ambient temperature. rsc.org Another variation employs a reducing agent, such as triphenylphosphine (B44618), in conjunction with sodium azide to convert 2-nitrobenzaldehyde to the desired product under mild conditions.

Alternatively, 2-azidobenzaldehyde can be prepared from ortho-halobenzaldehydes. Commercially available o-fluorobenzaldehydes react with sodium azide in dimethyl sulfoxide (DMSO) at 50°C to yield the corresponding o-azidobenzaldehyde. rsc.org This azide is a versatile intermediate, frequently used in cascade reactions like the Knoevenagel condensation/aza-Wittig reaction to produce various substituted quinolines. nih.govbeilstein-journals.org

Table 1: Synthetic Routes to 2-Azidobenzaldehyde

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

| 2-Nitrobenzaldehyde | Sodium Azide (NaN₃) | HMPA | Ambient Temperature | 2-Azidobenzaldehyde | rsc.org |

| 2-Nitrobenzaldehyde | Sodium Azide, Triphenylphosphine | - | Mild | 2-Azidobenzaldehyde | |

| o-Fluorobenzaldehyde | Sodium Azide (NaN₃) | DMSO | 50°C, 5-6 h | 2-Azidobenzaldehyde | rsc.org |

Synthesis of para-Azidobenzaldehyde (4-Azidobenzaldehyde)

The synthesis of 4-azidobenzaldehyde (B116725) has been approached through several routes. A traditional method is the Sandmeyer-type azidification of 4-aminobenzaldehyde (B1209532). tandfonline.com However, this route can be complicated by polymer formation and impurities stemming from the synthesis of the 4-aminobenzaldehyde precursor from 4-nitrotoluene. tandfonline.com

To circumvent these issues, a more efficient, high-yield, three-pot synthesis starting from commercially available 4-nitrobenzaldehyde (B150856) has been developed. tandfonline.comtandfonline.com This procedure involves three main steps:

Protection: The aldehyde group of 4-nitrobenzaldehyde is protected as an acetal (B89532).

Reduction and Diazotization/Azidification: The nitro group is reduced to an amine, which is then converted to a diazonium salt and subsequently displaced by an azide group using sodium azide. tandfonline.com

Deprotection: The acetal protecting group is removed to regenerate the aldehyde, yielding 4-azidobenzaldehyde. tandfonline.com

Table 2: High-Yield Synthesis of 4-Azidobenzaldehyde from 4-Nitrobenzaldehyde tandfonline.com

| Step | Reaction | Reagents | Key Intermediate |

| 1 | Acetal Protection | Ethylene (B1197577) Glycol, p-Toluenesulfonic acid | 4-Nitrobenzaldehyde ethylene acetal |

| 2 | Nitro Reduction | H₂/Pd-C | 4-Aminobenzaldehyde ethylene acetal |

| 3 | Diazotization & Azidification | NaNO₂, H₂SO₄/HOAc; then NaN₃ | 4-Azidobenzaldehyde ethylene acetal |

| 4 | Deprotection | H₂O | 4-Azidobenzaldehyde |

Synthesis of Fluorinated Azidobenzaldehyde Derivatives

The introduction of fluorine atoms into the azidobenzaldehyde scaffold can significantly alter the chemical and biological properties of the resulting molecules. A general and effective method for synthesizing fluorinated azidobenzaldehyde derivatives involves the nucleophilic aromatic substitution of an activated fluorine atom on an aromatic ring with sodium azide. rsc.org

The typical procedure consists of dissolving a fluorinated aromatic aldehyde and sodium azide in dimethyl sulfoxide (DMSO). The reaction mixture is then heated, generally between 70-90°C, for a period of 2 to 3 hours. rsc.org Upon completion, the product is isolated through aqueous workup and extraction. This methodology has been successfully applied to synthesize a variety of mono- and di-fluorinated 4-azidobenzaldehyde derivatives, which are subsequently used to create more complex molecules. rsc.org

Table 3: Synthesis of Fluorinated 4-Azidobenzaldehyde Derivatives and Subsequent Products rsc.org

| Starting Aldehyde | Reagents & Conditions | Intermediate Product | Subsequent Reaction Product | Yield |

| 4-Fluoro-3-methoxybenzaldehyde | NaN₃, DMSO, 90°C, 3h | 4-Azido-3-methoxybenzaldehyde | (Z)-2-(4-azido-3-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one | 72% |

| 3,4-Difluorobenzaldehyde | NaN₃, DMSO, 90°C, 2h | 4-Azido-3-fluorobenzaldehyde | (Z)-2-(4-azido-3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one | 76% |

| 3,4,5-Trifluorobenzaldehyde | NaN₃, DMSO, 70°C, 2h | 4-Azido-3,5-difluorobenzaldehyde | (Z)-2-(4-azido-3,5-difluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one | 76% |

Reactivity and Reaction Mechanisms of 3 Azidobenzaldehyde

Azide (B81097) Group Reactivity

The chemical behavior of 3-Azidobenzaldehyde is dominated by the reactivity of its two functional groups: the aldehyde and the azide. The azide group (-N₃), in particular, serves as a versatile handle for a variety of chemical transformations. Its reactivity is central to the application of 3-Azidobenzaldehyde in fields like medicinal chemistry and bioconjugation. The azide can undergo cycloaddition reactions to form stable five-membered heterocyclic rings, most notably 1,2,3-triazoles. wikipedia.org Additionally, the azide group can be reduced to a primary amine, providing a pathway to other important intermediates. This dual reactivity, however, means that reaction conditions must be chosen carefully; for instance, the aldehyde group can lead to imine formation under basic conditions, a reaction not possible with related non-aldehydic azides like 3-azidobenzoic acid.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide group on 3-Azidobenzaldehyde makes it an ideal substrate for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". nih.gov This class of reactions, particularly the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, is a powerful method for forming 1,2,3-triazole rings. wikipedia.orgwikipedia.org These reactions are known for their high efficiency, functional group tolerance, and the formation of a single, stable product, making them highly valuable in synthetic chemistry. nih.govorganic-chemistry.org The use of 3-Azidobenzaldehyde as a building block in these reactions allows for the straightforward incorporation of a versatile aldehyde functional group into the resulting triazole-containing molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent variant of the Huisgen cycloaddition. wikipedia.org It offers significant rate accelerations (10⁷ to 10⁸-fold over the uncatalyzed version) and, crucially, exhibits high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer when reacting with terminal alkynes. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is not formally a concerted cycloaddition but proceeds through a stepwise mechanism involving copper acetylide intermediates. wikipedia.orgrsc.org

3-Azidobenzaldehyde is frequently used as the azide component in CuAAC reactions. For example, it can be reacted with various terminal alkynes in the presence of a copper(I) source to synthesize a wide array of 1,4-disubstituted-1,2,3-triazoles. nih.gov The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, like copper(II) sulfate, using a reducing agent such as sodium ascorbate. wikipedia.orgorganic-chemistry.org This method is robust, works over a broad temperature range, and is insensitive to aqueous conditions and a wide pH range (4 to 12). organic-chemistry.org

Table 1: Examples of CuAAC Reactions with Azidobenzaldehydes This table includes data for azidobenzaldehydes to illustrate typical reaction conditions and outcomes.

| Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Azidobenzaldehyde | Phenylacetylene | CuI, N,N'-dimethylethylenediamine, Sodium Ascorbate | EtOH/H₂O | Reflux, 1.5 h | 30% | nih.gov |

Note: The yield for the synthesis of 3-Azidobenzaldehyde itself in the cited procedure was 30%, not the subsequent cycloaddition. The procedure notes issues with separating the product from starting material. nih.gov

Kinetic Studies of Triazole Formation

Mechanistic Investigations of Copper(I) Catalysis

The mechanism of CuAAC is distinct from the concerted thermal Huisgen cycloaddition. wikipedia.orgrsc.org DFT calculations indicate that the reaction begins with the formation of a copper(I) acetylide. organic-chemistry.orgrsc.org This step lowers the pKa of the alkyne C-H bond, facilitating the reaction. wikipedia.org It is proposed that a dinuclear copper acetylide complex then coordinates the azide. organic-chemistry.orgrsc.org This leads to the formation of a six-membered copper-containing metallacycle intermediate. organic-chemistry.org This intermediate subsequently undergoes ring contraction to a triazolyl-copper derivative, which, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper catalyst for the next cycle. organic-chemistry.org The regioselectivity for the 1,4-isomer is explained by the most favorable two-center interaction between the copper acetylide and the azide within this stepwise, polar mechanism. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the click reaction that utilizes strained cyclooctynes. d-nb.infonih.gov The ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst. d-nb.infonih.gov This bioorthogonality makes SPAAC an invaluable tool for labeling biomolecules in living systems. nih.govnih.gov While specific examples involving 3-Azidobenzaldehyde are less common in literature than its use in CuAAC, its azide functionality is fully compatible with SPAAC. The reaction kinetics and efficiency would depend on the specific cyclooctyne derivative used, with second-order rate constants spanning a wide range depending on the alkyne's structure and substitution. d-nb.infomagtech.com.cn

Uncatalyzed and Room-Temperature Azide-Alkyne Cycloadditions

While the classic Huisgen cycloaddition requires elevated temperatures to proceed without a catalyst, certain scenarios enable the reaction to occur under milder, even room-temperature, conditions. wikipedia.orgthieme-connect.com These reactions typically rely on intramolecular arrangements or the use of highly activated substrates.

One strategy involves positioning the azide and alkyne groups within the same molecule, which provides an entropic advantage for an Intramolecular Azide-Alkyne Cycloaddition (IAAC). beilstein-journals.orgmdpi.com This proximity effect can facilitate the reaction without a metal catalyst, often proceeding with high regioselectivity. mdpi.com For instance, a multi-component reaction involving an azide-containing benzaldehyde (B42025) (like o-azidobenzaldehyde) and an alkyne-containing amine can generate an intermediate perfectly poised for a subsequent, spontaneous intramolecular cycloaddition at room temperature. beilstein-journals.orgnih.govresearchgate.net In one study, a three-component reaction between α-acetyl-α-diazomethanesulfonamide, o-azidobenzaldehyde, and propargylamine (B41283) led to a tandem reaction where the initial triazole formation was followed by an uncatalyzed, room-temperature intramolecular click reaction, yielding a complex bis-triazole structure in good yield. beilstein-journals.orgnih.gov

Table 2: Uncatalyzed Three-Component Reaction Yields with Various Azidobenzaldehydes

| Aldehyde Reactant | Product Yield |

|---|---|

| o-Azidobenzaldehyde | 78% |

| 2,6-Diazidobenzaldehyde | 75% |

| 5-Chloro-2-azidobenzaldehyde | 55% |

| 4-Cyano-2-azidobenzaldehyde | 20% |

Data from a tandem three-component/intramolecular cycloaddition reaction. beilstein-journals.org

Tandem Cycloaddition Events

3-Azidobenzaldehyde can participate in tandem reactions that involve multiple cycloaddition steps. A notable example is a three-component reaction with an alkyne-containing amine and α-acetyl-α-diazomethanesulfonamide. This process begins with the formation of a 1,5-disubstituted 1,2,3-triazole core. Subsequently, an intramolecular azide-alkyne [3+2] cycloaddition, also known as a click reaction, can occur without a catalyst at room temperature. beilstein-journals.orgbeilstein-journals.org This tandem sequence leads to the formation of complex polycyclic bis-1,2,3-triazole frameworks. beilstein-journals.org

For instance, the reaction of o-azidobenzaldehyde with propargylamine and α-acetyl-α-diazomethanesulfonamide was expected to yield an initial adduct. Instead, it produced a tetracyclic product, 9H-benzo[f]bis( beilstein-journals.orgbeilstein-journals.orgtriazolo)[1,5-a:1',5'-d] nih.govdiazepine, in a 78% yield after 48 hours at room temperature. beilstein-journals.orgnih.gov This demonstrates a tandem three-component 1,2,3-triazole synthesis followed by an intramolecular azide-alkyne click reaction. beilstein-journals.org The efficiency of this reaction can be influenced by substituents on the benzaldehyde ring, with strong electron-withdrawing groups like a nitro group hindering the reaction. nih.gov

Reduction Reactions to Primary Amines

The azide group of 3-azidobenzaldehyde can be readily reduced to a primary amine (NH₂), a crucial transformation in the synthesis of various nitrogen-containing organic compounds. rsc.org This reduction can be achieved using several reagents and methods.

Commonly used reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net Other methods involve the use of sodium borohydride (B1222165) in the presence of cobalt(II) chloride, or systems like FeCl₃–Zn and Sm/CoCl₂·6H₂O. researchgate.netacs.org The Staudinger reaction, which uses phosphines like triphenylphosphine (B44618) (PPh₃), also serves as a mild method for reducing azides to amines. researchgate.netwikipedia.org

It is important to note that the high reactivity of the azide group towards nucleophiles can sometimes be a challenge. rsc.org For instance, treatment of an azido-containing ester with a strong nucleophile like LiAlH₄ can lead to the reduction of both the azide and the ester groups. rsc.org To achieve selective reduction, the azide group can be temporarily protected. One method involves converting the azide to a phosphazide (B1677712) using a phosphine (B1218219) reagent like di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos). This protected phosphazide is stable towards nucleophilic reagents like LiAlH₄, allowing for the selective reduction of other functional groups. The azide can then be regenerated by treatment with elemental sulfur. rsc.org

| Reagent/Method | Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | - | 3-Aminobenzyl alcohol (if aldehyde is also reduced) |

| Catalytic Hydrogenation (Pd/C, H₂) | Hydrogen atmosphere | 3-Aminobenzaldehyde (B158843) |

| Sodium Borohydride (NaBH₄) / CoCl₂ | - | 3-Aminobenzaldehyde |

| Triphenylphosphine (PPh₃) (Staudinger Reduction) | Followed by hydrolysis | 3-Aminobenzaldehyde |

| Fe/NH₄Cl | Sonication | 3-Aminobenzaldehyde |

This table provides a summary of common methods for the reduction of the azide group.

Staudinger Ligation and Related Chemistry

The Staudinger reaction involves the reaction of an azide with a triarylphosphine to form an iminophosphorane (also known as an aza-ylide). sigmaaldrich.com This reaction is highly chemoselective and proceeds under mild conditions with high yields. sigmaaldrich.com The resulting iminophosphorane is a versatile intermediate that can react with various electrophiles, including the aldehyde group present in 3-azidobenzaldehyde. sigmaaldrich.commdpi.com

In the context of bioconjugation, a modified version of this reaction known as the Staudinger ligation is particularly important. thermofisher.comhzdr.de This reaction forms a stable amide bond and is highly efficient for labeling biological molecules in live cells. thermofisher.com The traceless Staudinger ligation is a variation where the organophosphorus group is not incorporated into the final product. wikipedia.org

In a sequence involving the Staudinger reaction, 2-azidobenzaldehydes can react with triphenylphosphine to generate iminophosphorane intermediates. These can then undergo a Knoevenagel condensation with active methylene (B1212753) compounds, followed by an intramolecular aza-Wittig reaction to produce substituted quinolines. mdpi.com Similarly, a multi-component reaction involving 2-azidobenzaldehydes, ketones, and other reagents can proceed through a Staudinger/aza-Wittig sequence to form complex fused heterocyclic systems. mdpi.com

Photoinduced Reactions (Photochemistry of Aryl Azides)

Aryl azides, including 3-azidobenzaldehyde, are known to undergo photochemical reactions upon exposure to UV light. These reactions typically proceed through the formation of highly reactive nitrene intermediates. rsc.org

The primary photochemical event for an aryl azide is the extrusion of molecular nitrogen (N₂) to generate a highly reactive arylnitrene intermediate. researchgate.net The decomposition of azides to form nitrenes is considered the rate-determining step in these reactions. rsc.org Arylnitrenes can exist in either a singlet or a triplet electronic state, and their reactivity depends on this multiplicity. researchgate.net

Singlet arylnitrenes are electrophilic and can undergo various reactions, including insertion into C-H bonds and cycloaddition reactions. researchgate.net Triplet arylnitrenes behave more like diradicals and can abstract hydrogen atoms from the solvent to form primary amines or dimerize to form azo compounds. researchgate.netsciforum.net The specific products formed depend on factors such as the reaction conditions and the presence of other reactive species. researchgate.net For example, the photolysis of 2-azidocinnamoyl compounds, formed from the condensation of 2-azidobenzaldehydes and ketones, generates nitrenes that can lead to the formation of quinoline (B57606) derivatives. mdpi.com

In some cases, the photochemically generated nitrene can undergo intramolecular cyclization. For ortho-substituted aryl azides, such as those derived from 2-azidobenzaldehydes, this can lead to the formation of 2,1-benzisoxazoles, also known as anthranils. researchgate.netnih.gov The formation of these heterocyclic compounds was first reported in the thermolysis of 2-azidobenzophenone. nih.gov

The photochemical cyclization of 2-azidobenzoic acids to 2,1-benzisoxazol-3(1H)-ones has been demonstrated to be an effective synthetic method, particularly for thermally labile compounds. sciforum.netnih.gov The reaction is believed to proceed through a singlet nitrene intermediate. nih.gov The yield of the benzisoxazole can be influenced by the solvent and the addition of a base. nih.gov It has also been noted that some ortho-azidocarbonyl compounds can spontaneously convert to 2,1-benzisoxazoles even at low temperatures in the absence of light. researchgate.net Iron(II) bromide has also been shown to catalyze the transformation of aryl azides with ketone or oxime substituents into 2,1-benzisoxazoles. acs.org

Nucleophilic Substitution of the Azide Group

The azide group in aryl azides can act as a leaving group in nucleophilic substitution reactions, although it is generally considered a "pseudo leaving group". nih.gov This reactivity allows for the introduction of various nucleophiles onto the aromatic ring. For example, 3-azidobenzaldehyde can be synthesized via nucleophilic substitution of 3-bromobenzaldehyde (B42254) with sodium azide in a polar aprotic solvent.

While the azide group can be displaced, it is also known for its high electrophilicity, making it susceptible to attack by various nucleophiles. rsc.org In some reactions, the azide group itself can be the target of nucleophilic attack, leading to the formation of new heterocyclic systems. nih.gov The reaction of 3-azidopropanoic acid with a carbodiimide (B86325) coupling reagent, for instance, leads to a six-membered ring intermediate that can be a precursor to various aza-heterocycles. nih.gov

Aldehyde Group Reactivity

The aldehyde group is an electrophilic center, making it susceptible to attack by nucleophiles and a key participant in various condensation and redox reactions. scbt.com

The carbonyl carbon of the aldehyde group in 3-azidobenzaldehyde is electrophilic and readily undergoes nucleophilic addition. However, a significant challenge in these reactions is the high electrophilicity of the azide group, which can be attacked by strong nucleophiles like organometallic reagents. rsc.org For instance, the reaction of an azidobenzaldehyde with a Grignard reagent can lead to the reduction of the azide group to an aniline, competing with the desired addition to the aldehyde. rsc.org

To overcome this, a protection strategy can be employed. The azide group can be temporarily converted into a more stable phosphazide intermediate. This protection allows for nucleophilic addition to the aldehyde group to proceed cleanly. For example, when o-azidobenzaldehyde is treated with a Grignard reagent after azide protection, the corresponding secondary alcohol is obtained in good yield. rsc.org This strategy is applicable to a broad range of organomagnesium and organolithium reagents, enabling the synthesis of diverse azido-substituted alcohols. rsc.org

Table 1: Nucleophilic Addition to Azidobenzaldehydes This table is illustrative of the general reactivity described in the text.

| Reactant 1 | Reactant 2 | Conditions | Product | Observation | Reference |

| o-Azidobenzaldehyde | Ethylmagnesium bromide | 1. Phosphine (protection) 2. Grignard reagent 3. Deprotection | 1-(2-Azidophenyl)propan-1-ol | Efficient synthesis of the alcohol without damaging the azide group. | rsc.org |

| 4-Azidobenzaldehyde (B116725) | Ethylmagnesium bromide | Direct reaction (unprotected) | 4-Ethylaniline | Denitrogenation and reduction of the azide group occurs. | rsc.org |

The aldehyde functionality of 3-azidobenzaldehyde actively participates in condensation reactions with compounds containing active methylene groups. A prime example is the Knoevenagel condensation. Research has shown that 3-azidobenzaldehyde can be reacted with malononitrile (B47326) in water, using piperidine (B6355638) as a catalyst, to yield 2-(3-azidobenzylidene)malononitrile. hud.ac.uk

This type of condensation is a cornerstone for building more complex molecules. For instance, ortho-azidobenzaldehydes are frequently used in condensation reactions with β-ketosulfonamides, β-ketosulfones, or 1,3-dicarbonyl compounds as the first step in cascade sequences. beilstein-journals.orgnih.govsemanticscholar.org The resulting α,β-unsaturated carbonyl compound serves as a key intermediate for subsequent intramolecular reactions. beilstein-journals.orgnih.gov Similarly, condensation with nitromethane (B149229) can produce azido-β-nitrostyrene derivatives. mdpi.com

The aldehyde group of 3-azidobenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-azidobenzoic acid. This is a standard transformation for aromatic aldehydes. Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide are effective for this purpose. This reaction provides a straightforward synthetic route to 3-azidobenzoic acid, a valuable building block in its own right, for example, in the synthesis of heterocyclic compounds. ki.sethieme-connect.com The oxidation of an azido (B1232118) alcohol to form an azidobenzaldehyde also implies that the aldehyde sits (B43327) at an intermediate oxidation state, susceptible to further oxidation. tudublin.ie

The aldehyde group can be reduced to a primary alcohol, yielding (3-azidophenyl)methanol. This transformation can be achieved using various reducing agents. However, care must be taken as many common reducing agents, such as lithium aluminum hydride (LAH), can also reduce the azide group. To achieve selective reduction of the aldehyde, protection of the azide group may be necessary, or milder reducing agents can be employed. rsc.org For example, the reduction of azido-substituted esters to alcohols with LAH has been successfully demonstrated following the protection of the azide as a phosphazide. rsc.org The synthesis of 3-azidobenzaldehyde from the corresponding alcohol via oxidation with pyridinium (B92312) chlorochromate (PCC) is a reversible process in principle, confirming the accessibility of the alcohol form. tudublin.ie

Cascade and Multicomponent Reactions Involving Both Functional Groups

The dual functionality of 3-azidobenzaldehyde makes it an ideal substrate for cascade and multicomponent reactions (MCRs), where both the aldehyde and azide groups participate sequentially in a one-pot process to rapidly build molecular complexity. nih.govrsc.org These reactions are highly efficient and atom-economical. For example, o-azidobenzaldehyde can be used in three-component reactions with amines and isocyanides to form intermediates that, upon treatment with a phosphine, undergo an intramolecular aza-Wittig reaction to produce 3,4-dihydroquinazolines. beilstein-journals.org Copper-catalyzed MCRs involving 2-azidobenzaldehyde (B97285), anthranilamide, and terminal alkynes have also been developed to synthesize complex heterocyclic systems like 1,2,3-triazolyl-quinazolinones, where the azide participates in a cycloaddition and the aldehyde in a cyclocondensation. mdpi.com

A prominent example of a cascade reaction involving azidobenzaldehydes is the sequence of a Knoevenagel condensation followed by an intramolecular aza-Wittig reaction. beilstein-journals.orgnih.govsemanticscholar.org This powerful strategy is particularly effective for synthesizing quinoline derivatives from ortho-azidobenzaldehydes. beilstein-journals.orgnih.govsemanticscholar.orgmdpi.comresearchgate.netbeilstein-archives.org

The general mechanism proceeds as follows:

Staudinger Reaction (optional, often in situ): The azide group of the azidobenzaldehyde reacts with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane (an aza-ylide). mdpi.comwikipedia.org

Knoevenagel Condensation: The aldehyde group undergoes a base-mediated Knoevenagel condensation with an active methylene compound (e.g., a β-ketosulfone or a 1,3-dicarbonyl compound). beilstein-journals.orgnih.gov This forms an α,β-unsaturated system.

Intramolecular Aza-Wittig Reaction: The newly formed iminophosphorane attacks the carbonyl group of the Knoevenagel product in an intramolecular fashion. This cyclization step, which releases triphenylphosphine oxide as a byproduct, results in the formation of the quinoline ring system. beilstein-journals.orgmdpi.comwikipedia.org

This cascade has been extensively used to prepare a wide variety of substituted quinolines in good to excellent yields. beilstein-journals.orgnih.govbeilstein-archives.org The reaction conditions can be tuned, and the choice of the active methylene compound allows for diverse substitutions on the final quinoline product. beilstein-journals.org While this intramolecular cascade is most common with the ortho isomer due to the proximity of the reacting groups, the fundamental principles of the separate Knoevenagel and aza-Wittig reactions are inherent to the functional groups of 3-azidobenzaldehyde.

Table 2: Knoevenagel/Aza-Wittig Cascade for Quinolines (Illustrative) Based on reactions of o-azidobenzaldehydes as described in the literature.

| Azidobenzaldehyde | Active Methylene Compound | Reagents | Product Type | Yield | Reference |

| o-Azidobenzaldehyde | N-Methyl-N-phenyl-2-oxopropane-1-sulfonamide | PPh₃, Diethylamine | 3-Sulfonylquinoline | 93% | beilstein-journals.org |

| o-Azido-4-bromobenzaldehyde | N-Methyl-N-phenyl-2-oxopropane-1-sulfonamide | PPh₃, Diethylamine | 6-Bromo-3-sulfonylquinoline | 42% | beilstein-journals.org |

| o-Azidobenzaldehyde | Ketosulfones / Ketosulfonamides | PPh₃, Base | 3-Sulfonylquinolines | Good to Excellent | beilstein-journals.orgnih.gov |

| o-Azidobenzaldehyde | 1,3-Dicarbonyl compounds | PPh₃, Base | 3-Acylquinolines | High | semanticscholar.org |

Ugi-Azide Reactions and Post-Ugi Cyclizations

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity, creating α-acylamino carboxamide structures from an aldehyde, an amine, a carboxylic acid, and an isocyanide. scispace.com When 3-Azidobenzaldehyde is used as the aldehyde component, the azide group is typically retained in the initial linear Ugi adduct. This adduct then becomes a substrate for subsequent transformations, known as post-Ugi cyclizations, where the azide is a key reactive handle.

The general mechanism of the Ugi reaction commences with the formation of an imine from the aldehyde (3-Azidobenzaldehyde) and an amine. Protonation of the imine by the carboxylic acid component activates it for nucleophilic attack by the isocyanide. This is followed by a second nucleophilic addition of the carboxylate anion, culminating in a Mumm rearrangement to yield the stable α-acylamino carboxamide product.

While many post-Ugi cyclizations reported in the literature rely on an ortho-azidobenzaldehyde precursor to facilitate direct intramolecular ring closure, the adducts derived from 3-Azidobenzaldehyde can undergo different yet valuable cyclizations. beilstein-journals.orgd-nb.info These typically involve a reaction partner introduced as one of the other Ugi components (the amine, acid, or isocyanide) that contains a functional group capable of reacting with the meta-positioned azide. A prominent example is the intramolecular azide-alkyne cycloaddition (IAAC). If a propargyl amine or an alkynoic acid is used in the Ugi reaction, the resulting adduct contains both an azide and an alkyne, which can cyclize to form complex macrocycles or triazole-fused benzodiazepines, even without a catalyst under thermal or microwave conditions. d-nb.info

Another strategy involves a sequential Ugi-azide/Staudinger/aza-Wittig reaction. The Ugi adduct is first treated with a phosphine, such as triphenylphosphine, to convert the azide into an aza-ylide (iminophosphorane). This intermediate can then react with an internal electrophile, like an ester or amide carbonyl, to form a new heterocyclic ring. beilstein-journals.orgacs.org For instance, a new facile synthesis of 3,4-dihydroquinazoline-2(1H)-thiones has been developed from 2-azidobenzaldehydes using a sequential Ugi-azide/Staudinger/aza-Wittig/cyclization reaction sequence. researchgate.net

Table 1: Examples of Post-Ugi Cyclization Strategies Note: Many specific examples utilize 2-azidobenzaldehyde; the strategies are adaptable for 3-azidobenzaldehyde adducts, particularly when the cyclization partner is part of another Ugi component.

| Reaction Type | Reactants for Ugi Reaction | Post-Ugi Reagents/Conditions | Product Class | Citation |

|---|---|---|---|---|

| Ugi/Intramolecular Azide-Alkyne Cycloaddition (IAAC) | 2-Azidobenzaldehyde, Propargylamine, Isocyanide, Carboxylic Acid | Microwave heating, catalyst-free | 1,2,3-Triazolobenzodiazepinones | d-nb.info |

| Ugi-azide/Staudinger/aza-Wittig/Addition/Cyclization | 2-Azidobenzaldehyde, 2-(Alkynyl)benzenamine, Isocyanide, TMS-azide | PPh₃, Isocyanate, Ag(I) catalyst, K₂CO₃ | 12-Tetrazolyl Substituted (E)-5H-Quinazolino[3,2-a]quinazolines | acs.org |

| Ugi-azide/Staudinger/aza-Wittig/Cyclization | 2-Azidobenzaldehydes, Amines, TMS-azide, Isocyanides | Methyldiphenylphosphane, CS₂ | 3,4-Dihydroquinazoline-2(1H)-thiones | researchgate.net |

Palladium-Catalyzed Three-Component Reactions

3-Azidobenzaldehyde is a competent substrate in palladium-catalyzed three-component reactions, which enable the rapid assembly of complex molecules in a single step. A notable application is the synthesis of quinazoline-3-oxides. This reaction proceeds via the palladium(II)-catalyzed coupling of 3-azidobenzaldehyde, an isocyanide, and hydroxylamine (B1172632) hydrochloride. researchgate.net

The proposed mechanism involves an initial palladium-catalyzed reaction between the aryl azide and the isocyanide. This step forms a highly reactive carbodiimide intermediate with the extrusion of dinitrogen. researchgate.net This transformation is followed by a condensation reaction with hydroxylamine hydrochloride and a subsequent 6-exo-dig cyclization to furnish the final quinazoline-3-oxide product. An important feature of this methodology is its operational simplicity and mild reaction conditions, proceeding without the need for external oxidants or bases. researchgate.net

A similar palladium-catalyzed azide-isocyanide cross-coupling/cyclization sequence can be integrated into a one-pot process following a Ugi-azide reaction. In such cases, the Ugi adduct, containing the azide, is not isolated but is treated in situ with another molecule of isocyanide and a palladium catalyst to trigger the cyclization. nih.govacs.org

Table 2: Palladium-Catalyzed Three-Component Reaction of 3-Azidobenzaldehyde

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Citation |

|---|---|---|---|---|---|

| 3-Azidobenzaldehyde | Isocyanide | Hydroxylamine hydrochloride | Pd(II) | Quinazoline-3-oxide derivatives |

Other Annulation and Cyclization Strategies

Beyond the aforementioned multicomponent reactions, 3-Azidobenzaldehyde participates in other valuable cyclization and annulation strategies. Unlike its ortho-isomer, which is a premier precursor for quinolines via intramolecular condensation/aza-Wittig reactions, the meta-position of the azide in 3-azidobenzaldehyde directs its reactivity towards different pathways. mdpi.comnih.gov

A primary mode of cyclization for 3-Azidobenzaldehyde is the [3+2] cycloaddition reaction, often referred to as "click chemistry." The azide group acts as a 1,3-dipole and reacts with a variety of dipolarophiles, most commonly alkynes, to form stable five-membered 1,2,3-triazole rings. This reaction is highly efficient and regioselective, often proceeding under mild, metal-free conditions or with copper catalysis.

One specific example is the enolate-mediated organocatalytic azide-aldehyde [3+2] cycloaddition. In this reaction, 3-azidobenzaldehyde can react with an enolate, for instance, one generated from phenylacetaldehyde, to yield 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield. thieme-connect.com

Furthermore, the aldehyde group can be used to construct a reaction partner for the azide in situ. For example, a Knoevenagel condensation between 3-azidobenzaldehyde and an active methylene compound like phenylchalcogenylacetonitrile can occur first. The resulting α,β-unsaturated nitrile can then undergo an intramolecular cyclization involving the azide to form tetrazolo[1,5-a]quinolines, although this pathway is more direct for the 2-azido isomer. researchgate.net

Table 3: Annulation and Cyclization Reactions of 3-Azidobenzaldehyde

| Reaction Type | Co-reactant(s) | Conditions | Product Class | Citation |

|---|---|---|---|---|

| [3+2] Azide-Alkyne Cycloaddition | Terminal or internal alkynes | Thermal, or Cu(I) catalysis | 1,2,3-Triazole derivatives | |

| Enolate-mediated [3+2] Azide-Aldehyde Cycloaddition | Phenylacetaldehyde | Organocatalyst (e.g., enamine) | 1,4-Disubstituted 1,2,3-triazoles | thieme-connect.com |

| [3+2] Annulation | Donor-acceptor aminocyclopropanes | N/A | Nucleoside analogues | thieme-connect.com |

Derivatization and Scaffold Construction Using 3 Azidobenzaldehyde

Synthesis of Heterocyclic Compounds

The dual reactivity of 3-azidobenzaldehyde makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The azide (B81097) group can participate in cycloaddition reactions or be reduced to an amine, while the aldehyde group can undergo condensation, oxidation, or reduction, and participate in various multicomponent reactions.

The synthesis of 1,2,3-triazole derivatives from 3-azidobenzaldehyde is a prominent application of this compound, primarily through the well-established Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". This reaction involves the coupling of the azide group of 3-azidobenzaldehyde with a terminal alkyne.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly efficient method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high yields, mild reaction conditions, and tolerance to a wide range of functional groups. For instance, the reaction of 3-azidobenzaldehyde with various terminal alkynes in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, readily affords the corresponding 1-(3-formylphenyl)-4-substituted-1H-1,2,3-triazoles.

In addition to copper-catalyzed methods, organocatalytic approaches have been developed for the synthesis of triazoles from 3-azidobenzaldehyde. An enolate-mediated organocatalytic azide-aldehyde [3+2]-cycloaddition (OrgAAC) reaction has been reported, using enolizable aldehydes and aryl azides in the presence of a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) nih.gov. This metal-free approach offers a sustainable alternative for the synthesis of 1,4-disubstituted 1,2,3-triazoles nih.gov. A gram-scale synthesis of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde has been successfully demonstrated using this method, highlighting its potential for industrial applications nih.gov.

The synthesis of 3-azidobenzaldehyde itself can be achieved from 3-iodobenzaldehyde through a copper-catalyzed reaction with sodium azide researchgate.net.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |

| 3-Azidobenzaldehyde | Phenylacetaldehyde | DBU | 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde | Good | nih.gov |

| 3-Bromobenzaldehyde (B42254) | Sodium Azide | Copper(I) iodide, Sodium ascorbate, N,N'-Dimethylethylenediamine | 3-Azidobenzaldehyde | 30% | organic-chemistry.org |

| 3-Azidobenzaldehyde | Pyrrole (B145914) | Not specified | 5,10,15,20-Tetrakis(3-azidophenyl)porphyrin | Not specified | mdpi.comnih.govfrontiersin.org |

While the direct synthesis of quinazoline derivatives starting from 3-azidobenzaldehyde is not extensively documented in the literature, which predominantly focuses on the reactions of 2-azidobenzaldehyde (B97285) mdpi.com, general synthetic routes to quinazolines can be considered. The synthesis of quinazolines often involves the condensation of a 2-aminobenzaldehyde or a 2-aminobenzophenone with a suitable nitrogen-containing reagent.

A potential strategy to utilize 3-azidobenzaldehyde for quinazoline synthesis would first involve the reduction of the azide group to an amine, yielding 3-aminobenzaldehyde (B158843). However, the resulting product is a meta-substituted aminobenzaldehyde, which is not the typical precursor for the annulation of the pyrimidine ring in quinazoline synthesis.

Similar to quinazolines, the synthesis of quinolines from 3-azidobenzaldehyde is not a commonly reported transformation. The classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, typically employ anilines or 2-aminoaryl aldehydes/ketones as starting materials.

To utilize 3-azidobenzaldehyde in these classical syntheses, a preliminary reduction of the azide to an amine would be necessary, affording 3-aminobenzaldehyde. This could then potentially be used in reactions like the Doebner-von Miller synthesis, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound nih.gov. However, the substitution pattern of the resulting quinoline would be dictated by the meta-position of the amino group.

Modern synthetic methods for quinolines involve various transition-metal-catalyzed cyclization and annulation reactions. It is conceivable that 3-azidobenzaldehyde could be employed in such reactions, for instance, through an initial reaction of the aldehyde group followed by an intramolecular cyclization involving the azide moiety. Research in this specific area, however, is not well-documented.

The synthesis of benzoxazine and benzodiazepine scaffolds generally requires ortho-disubstituted aromatic precursors to facilitate the formation of the fused heterocyclic ring. For benzoxazines, this typically involves the reaction of a phenol with an amine and formaldehyde (Mannich condensation) or the cyclization of an o-aminophenol derivative. For benzodiazepines, the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound or an α-haloketone is a common route.

Given that 3-azidobenzaldehyde possesses a meta-substitution pattern, its direct application in the conventional synthesis of these bicyclic systems is not straightforward. The construction of the oxazine or diazepine ring would necessitate the introduction of a second functional group at the ortho position to either the aldehyde or the (reduced) amino group.

Hypothetically, a multi-step synthetic sequence could be envisioned where 3-azidobenzaldehyde is first functionalized at an ortho-position, followed by transformations to generate the necessary precursors for benzoxazine or benzodiazepine ring formation. However, such specific synthetic pathways originating from 3-azidobenzaldehyde are not well-established in the chemical literature.

The reactivity of the azide and aldehyde groups in 3-azidobenzaldehyde opens up possibilities for the synthesis of other nitrogen-containing heterocycles. For example, the azide group can undergo reactions other than cycloadditions, such as the Staudinger reaction with phosphines to form iminophosphoranes, which are versatile intermediates for the synthesis of various nitrogenous compounds.

The aldehyde group can participate in a wide array of condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other related structures, which can then undergo further cyclization reactions to yield heterocycles like pyrazoles, pyridazines, or pyrimidines, depending on the reaction partner.

Furthermore, the azide group can serve as a precursor to a nitrene upon thermolysis or photolysis, which could potentially undergo intramolecular C-H insertion or other reactions to form novel heterocyclic systems, although the regioselectivity of such reactions with a meta-substituted pattern would need to be carefully considered. Specific and well-documented examples of these transformations starting from 3-azidobenzaldehyde are, however, limited in the available literature.

Functionalization and Diversification Strategies

Once a core heterocyclic scaffold has been constructed using 3-azidobenzaldehyde, the resulting molecule often retains a reactive "handle" that can be used for further functionalization and diversification. The aldehyde group, if preserved during the initial heterocycle formation, is a prime site for such modifications.

For instance, in the case of 1-(3-formylphenyl)-1H-1,2,3-triazole derivatives synthesized from 3-azidobenzaldehyde, the aldehyde group can undergo a plethora of chemical transformations. These include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives, allowing for the introduction of a wide variety of substituents.

Reduction: Reduction of the aldehyde to a primary alcohol provides another point for diversification, for example, through etherification or esterification.

Condensation Reactions: The aldehyde can react with a range of carbon nucleophiles in reactions such as the Wittig, Horner-Wadsworth-Emmons, or aldol reactions to form new carbon-carbon bonds and introduce further complexity.

Reductive Amination: Reaction with amines in the presence of a reducing agent can be used to introduce secondary or tertiary amino groups, which are important pharmacophores in many drug molecules.

Design and Synthesis of Advanced Molecular Architectures

The unique bifunctional nature of 3-azidobenzaldehyde, possessing a reactive aldehyde group and a highly versatile azide moiety, positions it as a key starting material for creating intricate molecular designs. The aldehyde facilitates classical reactions like imine formation and condensations, while the azide group is a cornerstone of modern "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This powerful combination allows chemists to build complex molecules with a high degree of control and efficiency.

Macrocycles and Crown Ethers

Macrocycles, large cyclic molecules, are of significant interest in fields ranging from medicinal chemistry to materials science due to their unique host-guest recognition capabilities and conformational properties. The synthesis of these large ring structures is often challenging, but the properties of 3-azidobenzaldehyde offer strategic advantages.

One primary approach involves leveraging the azide group for macrocyclization via the CuAAC reaction. In a typical strategy, a linear precursor is synthesized with a terminal alkyne at one end and an azide at the other. The azide functionality can be introduced by using 3-azidobenzaldehyde as a starting building block. For instance, the aldehyde can be used in reactions to build one part of the linear chain, leaving the azide group available for the final ring-closing step. The high efficiency and orthogonality of the click reaction make it an ideal method for the final, often difficult, macrocyclization step, even in the presence of other functional groups. This method has been widely applied in the synthesis of peptide-based macrocycles and other complex cyclic systems. nih.govnih.govbeilstein-journals.org

The general strategy for such a synthesis is outlined below:

Table 1: General Strategy for Macrocycle Synthesis via Click Chemistry| Step | Description | Reactants Example | Product |

|---|---|---|---|

| 1 | Synthesis of Linear Precursor | A bifunctional molecule with an alkyne group and a reactive site for the aldehyde. | Linear molecule with a terminal alkyne and an aldehyde. |

| 2 | Incorporation of Azide | Reaction of the aldehyde on the linear precursor with a derivative of 3-azidobenzaldehyde. | Linear precursor containing both a terminal alkyne and an azide group. |

While specific examples detailing the use of 3-azidobenzaldehyde in crown ether synthesis are not prevalent in the literature, the principles of its application in macrocycle synthesis are directly transferable.

Dendrimers and Hyperbranched Polymers

Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. Hyperbranched polymers are similar but have a more irregular branching pattern. The azide group of 3-azidobenzaldehyde is a key functional handle for both convergent and divergent dendrimer synthesis strategies.

In a convergent approach , dendritic wedges (dendrons) are synthesized first and then attached to a multifunctional core in the final step. A dendron can be synthesized to have an azide group at its focal point, which can then be "clicked" onto a core molecule containing multiple alkyne groups. 3-Azidobenzaldehyde can serve as the initial building block for such an azide-functionalized dendron. researchgate.netisc.acsemanticscholar.org

In a divergent approach , the dendrimer is grown outwards from a central core. A core molecule containing multiple azide groups could be reacted with branching units that have a terminal alkyne and two or more new azide functionalities.

For hyperbranched polymers , 3-azidobenzaldehyde can be conceptually transformed into an AB2 monomer. For example, the aldehyde group can be reacted with a molecule containing two alkyne groups. The resulting molecule, now possessing one azide (A) and two alkyne (B2) functionalities, can undergo polymerization via 1,3-dipolar cycloaddition to form a hyperbranched polymer containing triazole linkages. researchgate.netnih.govresearchgate.net

Table 2: Synthesis of an AB2 Monomer from 3-Azidobenzaldehyde for Hyperbranched Polymers

| Step | Reaction | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Aldehyde Modification | 3-Azidobenzaldehyde, Molecule with two alkyne groups and a reactive amine (e.g., bis(propargyl)amine) | Schiff base formation followed by reduction |

| 2 | Resulting Monomer | - | AB2 Monomer with one azide and two alkyne groups |

This strategy allows for the one-pot synthesis of high-molecular-weight polymers with a high degree of branching. nih.gov

Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a highly efficient way to synthesize complex heterocyclic structures. nih.govmdpi.comchemicaljournal.in 3-Azidobenzaldehyde, with its aldehyde functionality, is an ideal substrate for well-known MCRs such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. organic-chemistry.orgwikipedia.org By using 3-azidobenzaldehyde as the aldehyde component, a bis-amide product is generated that also contains a pendant azide group. This azide can then be used in subsequent transformations, such as click chemistry, to link the heterocyclic core to other molecules or to perform intramolecular cyclizations to create even more complex, polycyclic systems. mdpi.comresearchgate.netnih.gov

Table 3: Ugi Reaction with 3-Azidobenzaldehyde

| Component | Example |

|---|---|

| Aldehyde | 3-Azidobenzaldehyde |

| Amine | Aniline |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

| Product | α-acylamino amide with a 3-azidophenyl group |

Similarly, the Passerini three-component reaction , involving an aldehyde, a carboxylic acid, and an isocyanide, can be employed to generate α-acyloxy amides. Using 3-azidobenzaldehyde introduces the versatile azide functionality into these scaffolds, opening up possibilities for further derivatization. While many examples exist for the ortho-isomer (2-azidobenzaldehyde) in these reactions, the principles are directly applicable to 3-azidobenzaldehyde for the synthesis of diverse heterocyclic libraries. mdpi.com

Functionalized Polymers and Surfaces

The modification of polymers and surfaces is crucial for creating materials with tailored properties for applications in areas like biosensing, drug delivery, and catalysis. 3-Azidobenzaldehyde provides a dual-functional handle for such modifications.

Post-polymerization modification involves chemically altering a pre-existing polymer. A polymer with pendant alkyne groups can be readily functionalized by a CuAAC reaction with 3-azidobenzaldehyde. This introduces aldehyde groups onto the polymer side chains. These aldehyde groups can then be used for a variety of secondary reactions, such as reductive amination to attach biomolecules or other functional ligands.

Surface functionalization follows a similar logic. A surface (e.g., a silicon wafer, gold nanoparticle, or polymer microsphere) can be first modified to present either alkyne or amino groups.

Via Click Chemistry: An alkyne-modified surface can be reacted with 3-azidobenzaldehyde. The resulting surface, now decorated with aldehyde groups, is ready for the covalent immobilization of proteins, peptides, or other molecules through Schiff base formation followed by reduction. nih.gov

Via Aldehyde Reactivity: An amine-functionalized surface can be directly reacted with 3-azidobenzaldehyde to form surface-bound imines, which are then reduced to stable secondary amines. This leaves the azide groups exposed on the surface, which can be used for the subsequent attachment of alkyne-containing molecules via click chemistry. This "click-to" approach is highly efficient for creating multifunctional surfaces.

Table 4: Surface Functionalization Strategies using 3-Azidobenzaldehyde

| Strategy | Step 1: Surface Preparation | Step 2: Reaction with 3-Azidobenzaldehyde | Resulting Surface Functionality | Subsequent Application |

|---|---|---|---|---|

| "Click-first" | Alkyne-functionalized surface | CuAAC with 3-azidobenzaldehyde | Aldehyde groups | Immobilization of amine-containing biomolecules |

| "Aldehyde-first" | Amine-functionalized surface | Reductive amination with 3-azidobenzaldehyde | Azide groups | Click reaction with alkyne-tagged molecules (e.g., sensors, drugs) |

These strategies are valuable for creating biosensors, where specific recognition elements can be precisely attached, or for developing advanced materials with tunable properties. ifremer.frmdpi.comresearchgate.net

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 3-azidobenzaldehyde and its reaction products. Both ¹H and ¹³C NMR are routinely used to verify the successful synthesis of derivatives and to investigate reaction mechanisms by identifying intermediates and final products. rsc.orgecust.edu.cn

In mechanistic studies, such as the copper-catalyzed cascade annulation with alkynols, NMR is essential for characterizing the resulting complex heterocyclic structures like 6H-isochromeno[4,3-c]quinolines. ecust.edu.cn Similarly, in the synthesis of triazole-containing N-acyl homoserine lactones, ¹H NMR is used to confirm the structure of the final products. rsc.org The aldehyde proton of 3-azidobenzaldehyde itself presents a characteristic singlet in the ¹H NMR spectrum. rsc.org Analysis of chemical shifts, coupling constants, and signal integrations allows researchers to piece together the molecular framework and confirm the outcome of intricate reaction cascades. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Azidobenzaldehyde Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.9 - 10.0 | nih.gov |

| ¹H | Aromatic (Ar-H) | 7.1 - 8.1 | rsc.orgnih.gov |

| ¹³C | Aldehyde (-CHO) | ~188 - 192 | nih.gov |

| ¹³C | Aromatic (Ar-C) | 119 - 149 | nih.gov |

| ¹³C | Azide-bearing Carbon (C-N₃) | ~147 |

Note: Chemical shifts are dependent on the solvent and the specific molecular structure.

Infrared (IR) Spectroscopy for Azide (B81097) Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of the azide functional group (-N₃) in 3-azidobenzaldehyde and its derivatives. The azide group exhibits a strong and characteristic asymmetric stretching vibration that is easily identifiable in the IR spectrum.

This absorption peak typically appears in the range of 2100-2140 cm⁻¹. nih.govrsc.org For instance, in the synthesis of azido-functionalized benzofuranones, the azide stretch is clearly observed around 2128 cm⁻¹. rsc.org The presence of this band, along with the carbonyl (C=O) stretch of the aldehyde group (typically around 1700 cm⁻¹), provides definitive evidence for the compound's core structure. docbrown.info Its disappearance in subsequent reactions, such as reductions or cycloadditions, serves as a clear indicator that the azide group has reacted. hud.ac.uktudublin.ie

Table 2: Characteristic IR Absorption Frequencies for 3-Azidobenzaldehyde and Related Structures

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2099 - 2141 | nih.govhud.ac.uk |

| Carbonyl (C=O) | Stretch | 1680 - 1707 | nih.govrsc.org |

Mass Spectrometry (MS) in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital tool for the analysis of 3-azidobenzaldehyde and its reaction products, primarily used to confirm molecular weights and deduce fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the precise elemental composition of newly synthesized molecules, which adds a high degree of confidence to structural assignments. beilstein-journals.orgrsc.org

In studies involving the synthesis of quinoline (B57606) derivatives, HRMS (ESI) is used to confirm the calculated mass of the products, supporting the proposed reaction outcome. beilstein-journals.org When coupled with a separation technique like HPLC (HPLC-MS), it becomes a powerful system for monitoring reaction progress, allowing for the simultaneous separation, identification, and quantification of reactants, intermediates, and products from a complex reaction mixture. rsc.org

X-ray Crystallography for Structural Elucidation of Derivatives

For unambiguous determination of three-dimensional molecular structures, X-ray crystallography is the definitive method. While analysis of 3-azidobenzaldehyde itself may be challenging due to its reactivity and physical state, the technique is invaluable for elucidating the complex architectures of its crystalline derivatives.

In a study on the synthesis of 3-sulfonylquinolines from ortho-azidobenzaldehydes, single-crystal X-ray analysis was used to unequivocally confirm the structure of a representative product. beilstein-journals.orgresearchgate.net This analysis provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for validating proposed reaction mechanisms, such as Knoevenagel condensation/aza-Wittig cascades. beilstein-journals.orgresearchgate.netnih.gov

Table 3: Example Crystal Data for a Derivative of a Related Azidobenzaldehyde

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₁₆N₂O₂S |

| Formula Weight | 312.38 |

| Crystal System | monoclinic |

| Space Group | P2₁/n |

| a/Å | 8.3096(2) |

| b/Å | 5.71690(10) |

| c/Å | 31.0871(6) |

| β/° | 92.299(2) |

Data for compound 5a, a derivative of 2-azidobenzaldehyde (B97285), as reported in the literature. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for both assessing the purity of 3-azidobenzaldehyde and its derivatives, and for monitoring the progress of chemical reactions in real-time. rsc.org

For purity assessment, reverse-phase HPLC (RP-HPLC) is commonly employed, often using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, and detection via UV absorbance. rsc.orgauroraprosci.com Many studies report the purity of synthesized compounds to be greater than 95%, as determined by HPLC. rsc.orgtudublin.ie As a tool for reaction monitoring, HPLC can track the consumption of starting materials and the formation of products over time. rsc.orgrsc.org This provides valuable data for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize byproducts. acs.org

Table 4: Typical HPLC Parameters for Analysis of Aromatic Aldehydes and Derivatives

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | Reverse Phase C18 (e.g., 4.6 x 250 mm, 5µm) | auroraprosci.com |

| Mobile Phase | Acetonitrile / Water with 0.1% TFA or acid | rsc.orgsielc.com |

| Flow Rate | 1.0 mL/min | auroraprosci.com |

| Detection | UV Absorbance (e.g., 215 nm, 254 nm, 360 nm) | rsc.orgauroraprosci.com |

Time-Resolved Spectroscopy for Reaction Kinetics

To understand the dynamics and speed of reactions involving 3-azidobenzaldehyde, researchers can employ time-resolved spectroscopic techniques. These methods monitor spectral changes as a function of time, providing direct insight into reaction rates and the lifetimes of transient species.

For example, the kinetics of the photoactivation of azido-containing fluorophores can be studied using time-resolved methods to understand the underlying photochemical processes. nih.gov Furthermore, chemical kinetic investigations can be performed to determine the reaction order with respect to various reactants. In studies of tandem reactions, it was found that the process exhibited first-order kinetics concerning the catalyst and an isocyanide reactant, indicating their involvement in the rate-limiting step of the transformation. nih.gov These kinetic studies are crucial for deciphering complex, multi-step reaction mechanisms and for rationally designing more efficient synthetic protocols.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the mechanisms of various reactions involving azides.

For instance, in the context of the Staudinger reaction, which involves the reaction of an azide (B81097) with a phosphine (B1218219), DFT calculations have been employed to understand the formation of aminophosphonium-substituted indazoles. scispace.com These calculations helped to propose a mechanism for the cyclization, suggesting that the nucleophilic attack of the phosphazide (B1677712) onto an electrophilic carbon is a favorable pathway. scispace.com

DFT calculations have also been crucial in studying 1,3-dipolar cycloaddition reactions, a common reaction type for azides. mdpi.com These studies help in understanding the mechanistic pathways, such as whether a reaction proceeds via a stepwise or concerted mechanism. mdpi.com For example, in the reaction between methyl azide and propyne (B1212725) catalyzed by Ag(I), DFT calculations at the B3LYP/6-31G(d,p) and ωB97XD/6-311G(d,p) levels were used to investigate the reaction mechanism. mdpi.com

Furthermore, DFT has been applied to explore the mechanisms of palladium-catalyzed three-component reactions involving 2-azidobenzaldehyde (B97285), an isomer of 3-azidobenzaldehyde. researchgate.net These calculations help in understanding the reaction coordinates and characterizing transition states. researchgate.net

Prediction of Spectroscopic Properties

DFT calculations are also a valuable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical calculations using DFT can predict vibrational frequencies (FT-IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. For example, in the study of related heterocyclic compounds, the B3LYP functional with the 6-311++G(d,p) basis set has been shown to provide good agreement between theoretical and experimental spectroscopic data. ajchem-a.com This methodology can be applied to 3-azidobenzaldehyde to predict its characteristic FT-IR stretches for the azide (around 2100–2150 cm⁻¹) and aldehyde (around 1700–1750 cm⁻¹) groups, as well as its ¹H and ¹³C NMR spectra.

The prediction of activity spectra for substances (PASS) is another computational tool that can forecast the biological activity of compounds based on their structure, which can be correlated with their spectroscopic and electronic properties. nih.gov

| Spectroscopic Technique | Predicted Property | Typical Range/Value |

|---|---|---|

| FT-IR | Azide (N₃) stretch | 2100–2150 cm⁻¹ |

| FT-IR | Aldehyde (C=O) stretch | 1700–1750 cm⁻¹ |

| ¹H NMR | Aldehyde proton (CHO) | ~10.0 ppm |

| ¹H NMR | Aromatic protons | 7.2–7.6 ppm |

Conformational Analysis and Molecular Modeling of Derivatives

Conformational analysis and molecular modeling are essential for understanding the three-dimensional structure of molecules and how this structure influences their reactivity and biological activity. nih.gov For derivatives of 3-azidobenzaldehyde, such as those formed through cycloaddition reactions, these studies can reveal the preferred spatial arrangement of atoms.

Molecular modeling of derivatives, such as triazoles formed from 3-azidobenzaldehyde, can provide insights into their interactions with biological targets. nih.gov Techniques like semi-empirical AM1 programs can be used to determine the most stable conformers of these derivatives. arxiv.org For example, in the study of 1,4-benzodiazepine-2-one derivatives, conformational analysis was used to understand the stereochemistry of the products. arxiv.org

| Method | Application |

|---|---|

| Semi-empirical (e.g., AM1) | Determination of stable conformers. arxiv.org |

| DFT | Optimization of geometries and calculation of energies for different conformers. nih.gov |

| Molecular Docking | Prediction of binding modes of derivatives with biological macromolecules. |

Studies on Transition States and Energy Barriers

Understanding the transition states and energy barriers of a reaction is fundamental to predicting its rate and feasibility. DFT calculations are a primary tool for these investigations.

For any given reaction, there are often multiple possible pathways, each with its own set of transition states and intermediates. acs.org DFT calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathway. pku.edu.cn The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

In the study of a palladium-catalyzed reaction of 2-azidobenzaldehyde, DFT was used to calculate the frequencies of the structures to confirm them as either true minima or transition states (characterized by a single imaginary frequency). researchgate.net Similarly, in the Staudinger reaction, a cis-approaching transition state was found to be favorable due to delocalized orbital interactions, with a shallow energy barrier for the expulsion of dinitrogen. thieme-connect.com

These computational studies provide a detailed picture of the reaction dynamics at a molecular level, explaining experimental observations and guiding the design of new synthetic routes.

Research Applications of 3 Azidobenzaldehyde in Chemical Biology and Materials Science

Bioorthogonal Chemistry Reagent Development

3-Azidobenzaldehyde is a valuable reagent in the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The key to its utility is the azide (B81097) group, which is stable under many reaction conditions and can react selectively with specific chemical partners, such as alkynes or phosphines, in the complex environment of a cell. nih.govrsc.org This selective reactivity allows for the precise modification of biomolecules for various applications. rsc.org

Labeling and Tracking of Biomolecules (e.g., Proteins, Peptides, Carbohydrates)

The azide group on 3-azidobenzaldehyde serves as a chemical handle for attaching probes to biomolecules. nih.gov A common strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction where the azide reacts with an alkyne to form a stable triazole linkage. nih.govfrontiersin.org This reaction is highly efficient and can be performed under mild, aqueous conditions compatible with biological systems. nih.govfrontiersin.org

This methodology has been used to label a variety of biomolecules. For instance, researchers have developed strategies to incorporate azide-functionalized building blocks into proteins, peptides, and carbohydrates. nih.gov Once incorporated, these azide-tagged biomolecules can be reacted with alkyne-containing reporter molecules, such as fluorescent dyes, for visualization and tracking within cells. nih.govacs.org

One application involves the synthesis of fluorescent trimethoprim (B1683648) (TMP) conjugates. nih.govacs.org TMP is an antibiotic that targets dihydrofolate reductase (DHFR). nih.govacs.org By creating an azide-functionalized TMP derivative using 3-azidobenzaldehyde as a starting material, researchers can then attach a fluorescent probe via click chemistry. nih.gov These fluorescent TMP probes can be used to study drug accumulation and efflux in bacteria, providing insights into mechanisms of antibiotic resistance. nih.govacs.org

| Labeled Biomolecule | Labeling Strategy | Application |

| Proteins | Incorporation of azide-containing amino acids, followed by click chemistry with alkyne-probes. | Tracking protein localization and dynamics. |

| Peptides | Solid-phase peptide synthesis with azide-functionalized amino acids. | Studying peptide-protein interactions. |

| Carbohydrates | Metabolic labeling with azide-modified sugars. | Visualizing glycans on cell surfaces. |